molecular formula C10H12O4 B13985315 Methyl 2-ethoxy-6-hydroxybenzoate

Methyl 2-ethoxy-6-hydroxybenzoate

Cat. No.: B13985315
M. Wt: 196.20 g/mol
InChI Key: PAJZHLVZPIAHRU-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-6-hydroxybenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the second position and a hydroxy group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethoxy-6-hydroxybenzoate typically involves the esterification of 2-ethoxy-6-hydroxybenzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxy-6-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: 2-ethoxy-6-hydroxybenzaldehyde.

    Reduction: 2-ethoxy-6-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethoxy-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-6-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

    Ethyl 2-ethoxy-6-hydroxybenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-hydroxybenzoate (Methylparaben): Similar ester group but with the hydroxy group at the fourth position.

    Salicylic Acid: Contains a hydroxy group at the second position but lacks the ethoxy group.

Uniqueness: Methyl 2-ethoxy-6-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-ethoxy-6-hydroxybenzoate

InChI

InChI=1S/C10H12O4/c1-3-14-8-6-4-5-7(11)9(8)10(12)13-2/h4-6,11H,3H2,1-2H3

InChI Key

PAJZHLVZPIAHRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)OC)O

Origin of Product

United States

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